Methyl 5-bromofuran-2-carboxylate

Suzuki-Miyaura coupling Phase-transfer catalysis Heteroaryl cross-coupling

Researchers requiring a reliable electrophilic partner for Pd-catalyzed cross-couplings often face inconsistent yields with generic halofurans. Methyl 5-bromofuran-2-carboxylate resolves this with an optimal C5 bromine leaving group that achieves 89% yield in Suzuki-Miyaura reactions under PTC conditions, outperforming non-PTC protocols by 29-56%. The methyl ester provides a versatile handle for hydrolysis, aminolysis, or reduction, enabling diverse downstream derivatization. • 89% Suzuki coupling yield under phase-transfer catalysis • High commercial purity (97-99%) ensures reproducible results • Multi-gram to kilogram quantities available from established suppliers

Molecular Formula C6H5BrO3
Molecular Weight 205.01 g/mol
CAS No. 2527-99-3
Cat. No. B040367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromofuran-2-carboxylate
CAS2527-99-3
SynonymsRARECHEM AL BF 0601; BUTTPARK 94_x0000_4-07; METHYL-2-BROMOFURAN-CARBOXYLATE; METHYL 5-BROMOFURAN-2-CARBOXYLATE; METHYL 5-BROMO-2-FUROATE; 5-BROMO-2-FUROIC ACID METHYL ESTER; 5-BROMO-FURAN-2-CARBOXYLIC ACID METHYL ESTER; AKOS BBS-00004656
Molecular FormulaC6H5BrO3
Molecular Weight205.01 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)Br
InChIInChI=1S/C6H5BrO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3
InChIKeyFBPIDMAELBIRLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Bromofuran-2-carboxylate Overview


Methyl 5-bromofuran-2-carboxylate (CAS 2527-99-3) is a brominated heteroaromatic ester with the molecular formula C₆H₅BrO₃ and a molecular weight of 205.01 g/mol [1]. This compound functions as a versatile electrophilic building block in organic synthesis, featuring a bromine substituent at the 5-position and a methyl ester at the 2-position of the furan ring. Its primary utility lies in palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura coupling, where the C5 bromine serves as an effective leaving group for aryl-aryl bond formation [2]. The compound is commercially available in high purity (≥97%) and is typically supplied as a white to off-white crystalline solid with a melting point of 63-68°C and a boiling point of 80°C at 0.7 mmHg .

Methyl 5-Bromofuran-2-carboxylate Differentiation


Substituting methyl 5-bromofuran-2-carboxylate with a generic halofuran or heteroaryl analog is not trivial, as even subtle changes in the heteroatom (e.g., O vs. S) or halogen identity (e.g., Br vs. Cl) can significantly alter reaction yields, regioselectivity, and the electronic properties of downstream products. The 5-bromo substituent in the furan ring provides an optimal balance of reactivity and stability for palladium-catalyzed cross-couplings, while the furan oxygen confers distinct electron-donating properties that differ markedly from the sulfur-containing thiophene analogs, impacting both synthetic outcomes and the physicochemical characteristics of the final molecules [1]. Furthermore, the methyl ester at the 2-position not only serves as a protecting group for the carboxylic acid but also introduces a versatile handle for further derivatization through hydrolysis, aminolysis, or reduction, enabling a broader array of downstream transformations compared to unsubstituted or acid-containing analogs .

Methyl 5-Bromofuran-2-carboxylate Evidence


Suzuki Coupling: Furan vs. Thiophene Under PTC

Under identical phase-transfer catalysis (PTC) Suzuki coupling conditions using carbonate base, methyl 5-bromofuran-2-carboxylate achieved an 89% yield, while its direct thiophene analog, methyl 5-bromothiophene-2-carboxylate, gave a 91% yield [1]. Critically, when PTC was omitted from ester-containing Suzuki couplings in the same patent, yields across seven reactions dropped to a range of only 33% to 60% [1]. This demonstrates that while the furan and thiophene analogs perform comparably with PTC, both require this specific catalysis protocol to achieve high yields, differentiating them from non-ester substrates and establishing a clear performance benchmark for procurement decisions.

Suzuki-Miyaura coupling Phase-transfer catalysis Heteroaryl cross-coupling Yield optimization

Bromo vs. Chloro Furan Cross-Coupling Reactivity

While direct comparative yield data between methyl 5-bromofuran-2-carboxylate and its chloro analog (methyl 5-chlorofuran-2-carboxylate) under identical conditions is limited in public literature, class-level inference from aryl halide reactivity trends establishes that aryl bromides are generally 50-100 times more reactive than aryl chlorides in palladium-catalyzed cross-couplings due to the lower bond dissociation energy of the C-Br bond (≈80 kcal/mol) compared to the C-Cl bond (≈95 kcal/mol) [1]. This principle is well-established in organometallic chemistry and translates directly to furan-based systems, where the bromo derivative enables faster reaction rates, lower catalyst loadings, and milder thermal conditions. The chloro analog (CAS 58235-81-7) is commercially available but typically requires more forcing conditions or specialized ligands to achieve comparable coupling efficiency .

Cross-coupling reactivity Halogen leaving group Bromo vs. Chloro furan Synthetic efficiency

Anticonvulsant Activity vs. Levetiracetam

A series of naphthalen-2-yl 5-bromofuran-2-carboxylate derivatives (5a-5h) synthesized from methyl 5-bromofuran-2-carboxylate via Pd(0)-catalyzed arylation were evaluated for anticonvulsant activity in vivo [1]. In the acute 6 Hz psychomotor seizure model and the pentylenetetrazol (PTZ) seizure model, compounds 5a and 5g demonstrated antiepileptic potential comparable to the standard drug levetiracetam [1]. Molecular docking studies further validated that compounds 5a, 5g, 5b, 5e, and 5f act as potential antiepileptic agents targeting the GABA-A receptor and synaptic vesicle protein 2A (SV2A), with compliance to Lipinski's rule of five and favorable computed CNS penetration potential [1].

Anticonvulsant In vivo pharmacology 6 Hz seizure model PTZ seizure model

Physical Properties: Furan vs. Thiophene

The replacement of the furan oxygen with a sulfur atom in the thiophene analog leads to measurable differences in key physical properties that impact handling, purification, and formulation. Methyl 5-bromofuran-2-carboxylate exhibits a melting point of 63-68°C and a density of 1.623 g/cm³ at 20°C [1], whereas methyl 5-bromothiophene-2-carboxylate (CAS 62224-19-5) shows a lower melting point of 60-64°C and a higher density of 1.662 g/cm³ . The boiling point at atmospheric pressure also differs: 226.3±20.0°C for the furan [1] versus 251.9°C for the thiophene . These variations reflect the distinct electronic and steric contributions of oxygen versus sulfur in the heteroaromatic ring and may influence crystallization behavior, solubility, and storage stability.

Physicochemical properties Melting point Density Heteroatom effect

Optoelectronic Materials: Multi-Arylated Furan Synthesis

In a study focused on developing renewable furan-based optoelectronic materials, methyl 5-bromofuran-2-carboxylate was employed as a key starting material to generate three different multi-arylated furans through a sequence of regioselective halogenations followed by Pd-catalyzed cross-coupling reactions [1]. The research aimed to replace petrochemical-derived building blocks with biomass-derived furans for applications in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). While specific yields for the target compound's transformations are not detailed in the abstract, the study validates its utility in constructing highly conjugated furan-based materials with favorable optoelectronic properties, including absorbance, photoluminescence, and quantum yields that were characterized in dilute solution [1].

Optoelectronics Multi-arylated furans Regioselective halogenation Pd-catalyzed cross-coupling

Price and Purity Benchmarking

Methyl 5-bromofuran-2-carboxylate is widely available from multiple reputable chemical suppliers at competitive prices, with standard purities ranging from 97% to 99.97% . Pricing data indicates that 25 g quantities are available from Chinese suppliers at approximately ¥243 (~$33 USD), while 1 g quantities from US-based suppliers are priced around $43.90 USD . The high purity (≥97%) and consistent quality across vendors ensure reliable performance in sensitive cross-coupling reactions without the need for additional purification. This broad commercial availability and competitive pricing contrast with some less common halogenated furan analogs (e.g., the iodo derivative), which may be more expensive or require custom synthesis.

Procurement Pricing Purity Commercial availability

Methyl 5-Bromofuran-2-carboxylate Optimal Applications


High-Yield Suzuki Coupling with PTC

Methyl 5-bromofuran-2-carboxylate is ideally suited for Suzuki-Miyaura cross-coupling reactions when high yields are paramount and ester hydrolysis must be avoided. The quantitative evidence demonstrates that under phase-transfer catalysis (PTC) conditions with carbonate base, this compound achieves an 89% yield, which is only marginally lower (2%) than the thiophene analog and dramatically higher (29-56%) than non-PTC conditions for ester substrates . Researchers and process chemists should prioritize this compound when constructing biaryl systems where the furan oxygen's electron-donating properties are desired in the final molecule, as the alternative thiophene analog introduces sulfur and alters electronic and solubility profiles .

CNS Drug Discovery: Anticonvulsant Derivatives

The demonstrated ability of naphthalen-2-yl 5-bromofuran-2-carboxylate derivatives to exhibit anticonvulsant activity comparable to levetiracetam in vivo positions methyl 5-bromofuran-2-carboxylate as a valuable precursor for CNS drug discovery programs . Medicinal chemists can leverage this compound to generate diverse libraries of 5-arylfuran-2-carboxylate derivatives via Pd-catalyzed arylation, followed by ester hydrolysis or aminolysis to access carboxylic acids or amides for further SAR exploration. The favorable CNS penetration predictions and compliance with Lipinski's rule of five for the derivative compounds further support its use in designing brain-penetrant small molecules .

Renewable Optoelectronic Materials

For materials scientists developing sustainable organic electronics, methyl 5-bromofuran-2-carboxylate offers a viable entry point to multi-arylated furans derived from biomass feedstocks . The compound's regioselective halogenation and subsequent Pd-catalyzed cross-coupling enable the construction of highly conjugated furan-based oligomers and polymers with tailored optoelectronic properties. This application is particularly relevant for research groups seeking to replace petrochemical-derived thiophene monomers with renewable furan alternatives in OLEDs, OFETs, and photovoltaic devices, where the furan core's lower aromaticity and higher HOMO level can provide distinct electronic advantages .

Cost-Effective Synthesis & Procurement

The combination of high commercial purity (97-99.97%), competitive pricing, and broad vendor availability makes methyl 5-bromofuran-2-carboxylate an economically attractive building block for both academic research and industrial development . Unlike less common halofuran analogs (e.g., the iodo or chloro derivatives), the bromo compound balances optimal reactivity with supply chain reliability, minimizing the risk of procurement delays and enabling consistent, reproducible synthetic outcomes. Process chemists scaling up reactions can confidently source multi-gram to kilogram quantities from established suppliers without the need for custom synthesis or extensive in-house purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-bromofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.